molecular formula C16H15ClN2O B2611255 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2034207-70-8

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2611255
CAS No.: 2034207-70-8
M. Wt: 286.76
InChI Key: UYMMJGGTIWWDKT-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a cyclopropylpyridine moiety.

Scientific Research Applications

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Oxidation: The starting material undergoes oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.

    Substitution Reaction: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.

    Nitro-Substitution: The compound undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group.

    Final Reaction: The intermediate reacts with methylamine to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide ring.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: N-hydroxyphthalimide, cobalt acetylacetonate.

    Reducing Agents: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution Reagents: Chlorine gas, Grignard reagents, nitric acid.

Major Products

The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another chloro-substituted benzamide with a cyclopropyl group, used in similar research applications.

    2-amino-5-chloro-N,3-dimethylbenzamide: A related compound with different functional groups, used in various chemical reactions.

Uniqueness

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research in multiple fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMMJGGTIWWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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